molecular formula C10H11BrN2O B8469181 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine

5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine

Cat. No.: B8469181
M. Wt: 255.11 g/mol
InChI Key: OUBKWDIZBRFMMJ-UHFFFAOYSA-N
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Description

5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine: is a chemical compound that belongs to the class of pyridinamine derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 3,6-dihydro-2H-pyran-4-yl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine typically involves the reaction of 5-bromo-2-chloro-4-iodopyridine with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and copper(I) iodide (CuI) as a catalyst. The reaction mixture is heated to 100°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyridine ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of the compound.

Scientific Research Applications

5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: A compound with similar structural features but different functional groups.

    5-Bromo-2-chloro-4-iodopyridine: A precursor in the synthesis of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine.

    6-(3,6-dihydro-2H-pyran-4-yl)pyridin-2-amine: A compound with a similar pyridine ring but different substituents.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a 3,6-dihydro-2H-pyran-4-yl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine

InChI

InChI=1S/C10H11BrN2O/c11-8-5-9(12)10(13-6-8)7-1-3-14-4-2-7/h1,5-6H,2-4,12H2

InChI Key

OUBKWDIZBRFMMJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C2=C(C=C(C=N2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of as 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)-3-nitropyridine (0.19 g, 0.69 mmol) in EtOAc (10 mL) was added tin(II) chloride dihydrate (0.78 g, 3.48 mmol) in portions. Upon complete addition of the reducing agent, the mixture was carefully heated to 65° C. After 19 h, the reaction was cooled to rt and diluted with EtOAc, then washed with 1M NaOH (20 mL), water (20 mL), and brine (20 mL). After drying over anhydrous sodium sulfate and filtration, the organic solvent was removed under reduced pressure. The residue was identified as mostly 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)-3-pyridinamine.
Name
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)-3-nitropyridine
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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